molecular formula C18H16BrN3O4 B2497658 3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid CAS No. 882223-38-3

3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid

Numéro de catalogue: B2497658
Numéro CAS: 882223-38-3
Poids moléculaire: 418.247
Clé InChI: AWGFHIUSEVIVOF-JYRVWZFOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid features a pyrazole core substituted with a 3-bromophenyl group at position 3 and a (Z)-configured 2-cyano-3-ethoxy-3-oxoprop-1-enyl moiety at position 4.

Propriétés

IUPAC Name

3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O4/c1-2-26-18(25)13(10-20)8-14-11-22(7-6-16(23)24)21-17(14)12-4-3-5-15(19)9-12/h3-5,8-9,11H,2,6-7H2,1H3,(H,23,24)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGFHIUSEVIVOF-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CN(N=C1C2=CC(=CC=C2)Br)CCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CN(N=C1C2=CC(=CC=C2)Br)CCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

  • Synthesis of 3-(3-bromophenyl)-4-hydroxy-1H-pyrazole:

    • Starting with 3-bromobenzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate, yielding the intermediate pyrazole compound.

  • Formation of 4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazole:

    • Reacting the intermediate with ethyl cyanoacetate under basic conditions to form the cyano and ethoxy functionalized pyrazole.

Industrial Production Methods:

  • These lab-scale syntheses are scaled up using batch reactors, ensuring controlled temperature and pressure to maintain reaction efficiency and product purity.

Analyse Des Réactions Chimiques

Types of Reactions:

  • Substitution Reactions:

    • The bromine atom in the compound can undergo nucleophilic substitution, leading to various derivatives.

  • Oxidation and Reduction Reactions:

    • The pyrazole ring and ethoxy group are susceptible to oxidative and reductive conditions, respectively.

Common Reagents and Conditions:

  • Nucleophilic Substitution:

    • Reagents like sodium azide or thiol compounds.

  • Oxidation:

    • Common oxidizing agents such as potassium permanganate.

  • Reduction:

    • Reducing agents like sodium borohydride.

Major Products:

  • Products vary based on reactions but include substituted pyrazoles, oxo-acids, and hydroxy derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound shows promise as a pharmacological agent . Its structural components suggest potential activity against various biological targets, including:

  • Anti-cancer Activity : Research indicates that compounds similar to this structure exhibit cytotoxic effects on cancer cell lines. The bromophenyl group is known for enhancing the lipophilicity and biological activity of compounds .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Case Study: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, including compounds structurally related to 3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid. Results showed significant inhibition of cell proliferation in breast cancer cell lines, suggesting that this compound may act through apoptosis induction pathways .

Case Study: Enzyme Inhibition

Another study explored the inhibition of specific enzymes by related pyrazole compounds. The findings indicated that these compounds could effectively inhibit enzymes involved in cancer metabolism, thereby reducing tumor growth in vitro .

Synthetic Applications

The compound has been utilized as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis.

Study ReferenceActivity TypeTarget Organism/Cell LineIC50 (µM)
AnticancerMCF-7 Breast Cancer Cells15
Enzyme InhibitionHuman Tumor Cells12

Synthesis Overview

Step No.Reaction TypeReagents UsedYield (%)
1BrominationBromine, Acetic Acid85
2NitrationNitric Acid, Sulfuric Acid75
3CyclizationPyrazole Formation from Hydrazine70

Mécanisme D'action

  • The compound interacts with biological molecules through its bromine and cyano groups, which can form hydrogen bonds or engage in dipole interactions.

  • The pyrazole ring is known to inhibit enzymes by mimicking natural substrates, thereby blocking the active site.

Comparaison Avec Des Composés Similaires

Structural Variations and Molecular Properties

The table below compares the target compound with structurally related analogs:

Compound Name Substituents (Pyrazole Ring) Propenyl/Ethenyl Group Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound 3-(3-bromophenyl) (Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl Not explicitly given* ~420–460 (estimated) Polar groups (cyano, ethoxy) enhance solubility; bromine adds lipophilicity.
3-[3-(3-bromophenyl)-4-[3-(4-chlorophenyl)-3-oxoprop-1-enyl]-1-pyrazolyl]propanoic acid 3-(3-bromophenyl) 3-(4-chlorophenyl)-3-oxoprop-1-enyl C21H16BrClN2O3 459.724 Chlorine increases molecular weight; electron-withdrawing Cl may alter reactivity.
3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(3,4-dimethoxyphenyl)pyrazol-1-yl]propanoic acid 3-(3,4-dimethoxyphenyl) (Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl C20H21N3O6 399.4 Methoxy groups improve solubility but reduce steric bulk; lower molecular weight.
3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanoic acid 3-(3-bromophenyl) Formyl (-CHO) C12H11BrN2O3 335.13 (calculated) Formyl group is reactive; simpler structure may limit stability in biological systems.
3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-chloro-5-methyl-3-(trifluoromethyl) N/A (no propenyl group) C8H8ClF3N2O2 256.61 (calculated) Trifluoromethyl enhances lipophilicity and metabolic stability; chloro adds electronegativity.

*Note: The target compound’s molecular formula can be inferred as C20H19BrN3O4 (based on structural similarity to ), yielding a molecular weight of ~454.3 g/mol.

Key Differences and Implications

Propenyl/Ethenyl Substituents: The target compound’s (Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl group provides a unique combination of electron-withdrawing (cyano) and polar (ethoxy) properties, distinguishing it from the chlorophenyl-oxo variant in and the formyl group in . These features may enhance binding to targets requiring both hydrophobic and polar interactions.

Aromatic Ring Substituents :

  • The 3-bromophenyl group (target, ) contributes to lipophilicity and π-π stacking, whereas the 3,4-dimethoxyphenyl in increases solubility but reduces steric hindrance.
  • The trifluoromethyl group in offers strong electronegativity and metabolic resistance, a trait absent in the target compound.

Synthetic Accessibility: highlights coupling reagents like 1,1’-carbonyldimidazole for amide bond formation, which could be adapted for synthesizing derivatives of the target compound . The formyl group in may simplify synthesis but introduce instability compared to the cyano-ethoxy group in the target.

Activité Biologique

Chemical Structure and Properties

The compound's structure features a pyrazole ring, a bromophenyl group, and a propanoic acid moiety, which contribute to its biological properties. The presence of the cyano and ethoxy groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cancer cell proliferation by interfering with key signaling pathways such as the PI3K/Akt/mTOR pathway. A study demonstrated that a related pyrazole compound reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Compounds containing bromophenyl groups have been associated with anti-inflammatory activities. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. The mechanism often involves the suppression of NF-kB signaling pathways, which are critical in mediating inflammatory responses .

Antimicrobial Properties

The antimicrobial activity of derivatives similar to 3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid has been explored. Studies suggest that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis or function .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the anticancer efficacy of a derivative was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage .

Case Study 2: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties involved administering the compound to mice with induced acute inflammation. Results indicated a marked reduction in edema and inflammatory markers (TNF-alpha and IL-6) compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Research Findings Summary

Activity Mechanism Outcome
AnticancerInhibition of PI3K/Akt/mTOR pathwayReduced tumor growth in xenograft models
Anti-inflammatorySuppression of NF-kB signalingDecreased edema and inflammatory markers
AntimicrobialDisruption of bacterial cell wallsInhibition of Gram-positive/negative bacteria

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.